2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring fused to a pyrimidine ring, with a methyl group attached to the pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methylpyridine-2-carbaldehyde with a suitable amine, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine core . The reaction conditions often include the use of catalysts such as palladium or indium chloride, and solvents like tetrahydrofuran or p-xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and continuous flow reactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-cancer activity is attributed to its ability to inhibit EGFR kinases, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrrole ring instead of a pyridine ring.
Pyrido[2,3-d]pyrimidine: Another closely related compound with slight variations in the ring structure.
Uniqueness
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure allows it to interact with a broader range of biological targets compared to its analogues .
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H14N4/c1-9-3-2-5-15-12(9)13-16-8-10-7-14-6-4-11(10)17-13/h2-3,5,8,14H,4,6-7H2,1H3 |
InChI Key |
JLATXTFJEKDJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC=C3CNCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.